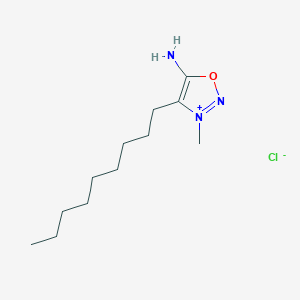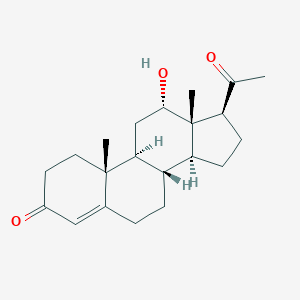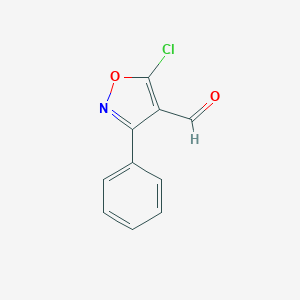
3-Phenyl-5-chloroisoxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-chloroisoxazole-4-carbaldehyde, also known as PIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule with a molecular formula of C10H6ClNO2.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemische Und Physiologische Effekte
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in lab experiments include its high yield synthesis, potent antitumor activity, and anti-inflammatory properties. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-Phenyl-5-chloroisoxazole-4-carbaldehyde. One such direction is the development of novel 3-Phenyl-5-chloroisoxazole-4-carbaldehyde derivatives with improved pharmacological properties. Another direction is the study of the potential use of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in combination with other anticancer agents for enhanced efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by the addition of 4-dimethylaminopyridine and 2,4-dichlorobenzaldehyde. This reaction results in the formation of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in high yield.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
100230-72-6 |
|---|---|
Produktname |
3-Phenyl-5-chloroisoxazole-4-carbaldehyde |
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
5-chloro-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(6-13)9(12-14-10)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
XGQDMZXONSJFJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Synonyme |
5-CHLORO-3-PHENYL-4-ISOXAZOLECARBOXALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





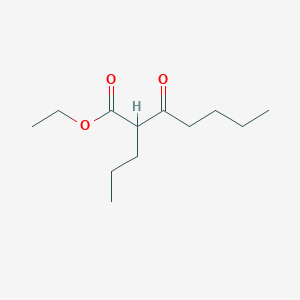


![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)


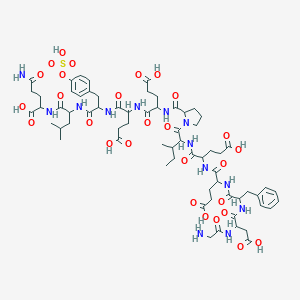

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

